![molecular formula C19H25N3O2 B2465509 (2E)-3-(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile CAS No. 333322-38-6](/img/structure/B2465509.png)
(2E)-3-(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile
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Description
(2E)-3-(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.428. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalysis
Compounds containing cyclopentadienyl and morpholino groups are explored in organic synthesis and catalysis. For example, Aumann et al. (1996) describe the regioselective cyclopentadiene annulation to enamines using alkynylcarbene complexes, a process that highlights the utility of morpholino groups in facilitating complex organic transformations (Aumann, Meyer, & Fröhlich, 1996). This demonstrates the potential for designing novel catalysts and synthetic routes involving similar chemical structures.
Light-Emitting Diode (LED) Technology
The development of LED technology has benefited from research into compounds with cyclopentadienyl and morpholino motifs. Tsuboyama et al. (2003) studied the phosphorescence of homoleptic cyclometalated iridium(III) complexes, indicating the role of such compounds in enhancing the efficiency and color purity of OLED devices (Tsuboyama et al., 2003). These findings suggest potential applications in improving display technologies through molecular engineering.
Development of Heterocyclic Compounds
Research into heterocyclic compounds, which are crucial in pharmaceuticals and materials science, also employs structures analogous to "(2E)-3-(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile". Yehia, Polborn, & Müller (2002) demonstrate a novel one-pot access to pyrindines and tetrahydroquinolines, emphasizing the importance of morpholino groups in synthesizing complex heterocycles (Yehia, Polborn, & Müller, 2002). This underscores the significance of such compounds in discovering new drugs and materials.
properties
IUPAC Name |
(E)-3-(1-cyclopentyl-2,5-dimethylpyrrol-3-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-11-16(15(2)22(14)18-5-3-4-6-18)12-17(13-20)19(23)21-7-9-24-10-8-21/h11-12,18H,3-10H2,1-2H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIRNOGCPGFYFW-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCC2)C)C=C(C#N)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CCCC2)C)/C=C(\C#N)/C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26659578 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile |
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